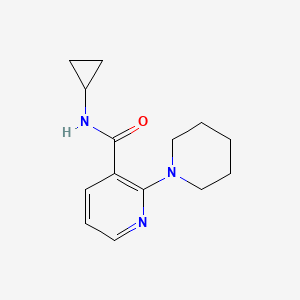
N~3~-cyclopropyl-2-piperidinonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-cyclopropyl-2-piperidinonicotinamide (CPP-115) is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability in the central nervous system. The inhibition of GABA transaminase leads to an increase in the levels of GABA, which can have a variety of effects on the brain and body. CPP-115 has been the subject of extensive research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N~3~-cyclopropyl-2-piperidinonicotinamide involves the inhibition of GABA transaminase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that can reduce neuronal excitability and modulate the activity of other neurotransmitter systems. The increase in GABA levels produced by N~3~-cyclopropyl-2-piperidinonicotinamide can have a variety of effects on the brain and body, including reducing seizure activity, reducing anxiety, and improving mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~3~-cyclopropyl-2-piperidinonicotinamide are primarily related to its ability to increase the levels of GABA in the brain. GABA has been shown to have a variety of effects on neuronal function, including reducing excitability, modulating the activity of other neurotransmitter systems, and regulating synaptic plasticity. The effects of N~3~-cyclopropyl-2-piperidinonicotinamide on GABA levels and neuronal function can have a variety of downstream effects on behavior and physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~3~-cyclopropyl-2-piperidinonicotinamide as a research tool is its high potency and selectivity for GABA transaminase inhibition. This allows for precise manipulation of GABA levels in the brain and can help to elucidate the role of GABA in various physiological and pathological processes. However, N~3~-cyclopropyl-2-piperidinonicotinamide also has limitations as a research tool, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are many potential future directions for research on N~3~-cyclopropyl-2-piperidinonicotinamide. One area of interest is the development of new therapeutic applications for N~3~-cyclopropyl-2-piperidinonicotinamide in neurological and psychiatric disorders. Another area of interest is the investigation of the molecular mechanisms underlying the effects of N~3~-cyclopropyl-2-piperidinonicotinamide on GABA levels and neuronal function. Additionally, there is potential for the development of new analogs of N~3~-cyclopropyl-2-piperidinonicotinamide with improved pharmacological properties and selectivity for GABA transaminase inhibition.
Métodos De Síntesis
N~3~-cyclopropyl-2-piperidinonicotinamide can be synthesized using a variety of methods. One common method involves the reaction of 2-piperidinone with cyclopropylamine to form N-cyclopropyl-2-piperidinone. This compound is then reacted with nicotinic acid to form N~3~-cyclopropyl-2-piperidinonicotinamide. Other methods involve the use of different starting materials or alternative reaction conditions.
Aplicaciones Científicas De Investigación
N~3~-cyclopropyl-2-piperidinonicotinamide has been investigated for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In preclinical studies, N~3~-cyclopropyl-2-piperidinonicotinamide has been shown to be effective in reducing seizures and anxiety-like behavior in animal models. Clinical trials have also been conducted to evaluate the safety and efficacy of N~3~-cyclopropyl-2-piperidinonicotinamide in humans.
Propiedades
IUPAC Name |
N-cyclopropyl-2-piperidin-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(16-11-6-7-11)12-5-4-8-15-13(12)17-9-2-1-3-10-17/h4-5,8,11H,1-3,6-7,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVELGBJMGUNLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Benzylsulfonylamino)ethyl]-3-propan-2-ylurea](/img/structure/B7529434.png)
![2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7529440.png)
![2-[acetyl(methyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B7529447.png)
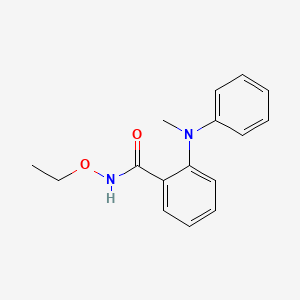
![1-[(5-Bromothiophen-2-yl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7529452.png)
![5,6-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7529455.png)
![N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide](/img/structure/B7529462.png)
![1-[(2-Methylcyclopropyl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7529470.png)
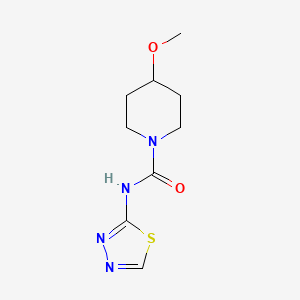
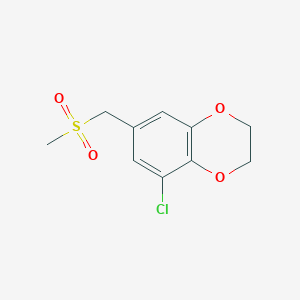

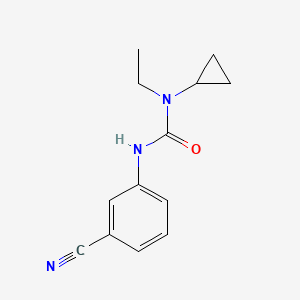
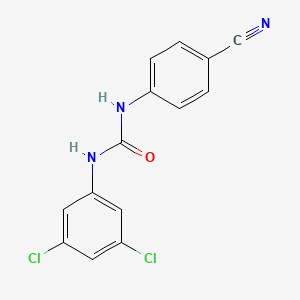
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7529517.png)